1-Acetyl-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine
Description
Properties
IUPAC Name |
1-[4-(4-fluoro-3-methylphenyl)sulfonylpiperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3S/c1-10-9-12(3-4-13(10)14)20(18,19)16-7-5-15(6-8-16)11(2)17/h3-4,9H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVFEYHWONAASO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection and Sulfonylation
The synthesis begins with Boc protection of piperazine to yield 1-Boc-piperazine, a critical intermediate for regiochemical control. In a representative protocol, 1-Boc-piperazine is dissolved in DCM and treated with 4-fluoro-3-methylphenylsulfonyl chloride in the presence of triethylamine (TEA) at 0–5°C for 2 hours. This step achieves near-quantitative sulfonylation at the 4-position, forming 4-sulfonyl-1-Boc-piperazine (Yield: 92%). The Boc group’s steric bulk directs the sulfonyl chloride to the less hindered nitrogen, ensuring selectivity.
Deprotection and Acetylation
Deprotection of the Boc group is achieved using trifluoroacetic acid (TFA) in DCM, yielding 4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine. Subsequent acetylation employs acetic anhydride in methanol with potassium carbonate (K₂CO₃) as a base, stirred at room temperature for 4 hours. This step affords the target compound with a purity >98% by HPLC and a yield of 85%.
Table 1: Reaction Conditions for Protection-Deprotection Method
Direct Sequential Functionalization Without Protection
Sulfonylation Under Kinetic Control
In solvent systems like DMF, piperazine reacts with 4-fluoro-3-methylphenylsulfonyl chloride at 0°C, leveraging the sulfonyl chloride’s higher electrophilicity to achieve monosubstitution. A molar ratio of 1:1.05 (piperazine:sulfonyl chloride) and slow reagent addition over 30 minutes limit di-sulfonylation. Post-reaction, the intermediate 4-sulfonylpiperazine is isolated via aqueous workup, yielding 78%.
In Situ Acetylation
The sulfonylated intermediate is directly acetylated without isolation. Acetic anhydride (1.2 equiv) and sodium acetate in ethanol at 50°C for 3 hours furnish the target compound in 80% yield. This one-pot methodology reduces purification steps but requires precise stoichiometry to avoid N,O-diacetylation byproducts.
Table 2: Direct Functionalization Parameters
Optimization of Reaction Conditions
Solvent and Base Selection
Polar aprotic solvents (DMF, DCM) enhance sulfonyl chloride reactivity, while protic solvents (MeOH, EtOH) favor acetylation. Tributylamine outperforms TEA in sulfonylation, reducing side reactions from residual moisture. For acetylation, K₂CO₃ in methanol provides optimal pH control, whereas NaHCO₃ in ethanol minimizes esterification.
Temperature and Stoichiometry
Sulfonylation at 0–5°C suppresses disubstitution, while acetylation at 50°C accelerates reaction kinetics without compromising selectivity. A 10% molar excess of sulfonyl chloride ensures complete monosubstitution, whereas acetic anhydride at 1.2 equiv balances efficiency and byproduct formation.
Challenges in Byproduct Mitigation
Di-sulfonylation and over-acetylation represent primary byproducts, particularly in direct methods. Chromatographic analyses reveal that disubstitution products constitute ≤5% when using protection-deprotection strategies but escalate to 12–15% in unprotected routes. Recrystallization from ethanol/water (3:1) reduces impurities to <1%.
Industrial-Scale Considerations
Batch processes employing Boc protection achieve consistent yields >80% but incur higher costs from Boc anhydride and TFA. Continuous-flow systems, utilizing immobilized sulfonyl chlorides on silica gel, enable reagent recycling and reduce waste. Economic analyses favor direct functionalization for large-scale production despite marginally lower yields (78% vs. 85%) due to reduced reagent expenses .
Chemical Reactions Analysis
1-Acetyl-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In the realm of chemistry, 1-Acetyl-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine serves as a crucial building block for the synthesis of more complex molecules. It is utilized in the development of pharmaceuticals and agrochemicals, providing a foundation for creating compounds with enhanced biological activity.
Biology
The compound has been studied for its potential biological activities, particularly:
- Antimicrobial Properties : Research indicates that piperazine derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that similar compounds demonstrate efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
- Antiviral Activity : The compound's ability to inhibit viral replication has made it a subject of interest in antiviral research. It is believed to interact with specific enzymes involved in viral life cycles, potentially offering therapeutic benefits.
- Anticancer Properties : Emerging studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Its structural analogs have shown cytotoxic effects against various human cancer cell lines .
Medicine
The ongoing exploration of this compound's therapeutic potential includes:
- Neurological Disorders : Researchers are investigating its application as a therapeutic agent for conditions such as anxiety and depression, leveraging its interaction with neurotransmitter receptors .
- Infectious Diseases : Given its antimicrobial and antiviral properties, there is a concerted effort to evaluate its effectiveness in treating infectious diseases that are increasingly resistant to conventional therapies .
Industrial Applications
In industrial settings, this compound is utilized in:
- Material Development : The compound's unique chemical structure allows it to be used in the formulation of new materials with specific properties tailored for various applications.
- Catalysis : It serves as a catalyst in chemical reactions, enhancing reaction rates and selectivity in synthetic processes.
Case Study 1: Antimicrobial Efficacy
A study conducted on various piperazine derivatives demonstrated that compounds structurally similar to this compound exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the sulfonamide group could enhance antibacterial potency .
Case Study 2: Anticancer Activity
In another investigation focused on anticancer agents, researchers synthesized a series of piperazine derivatives, including those based on the structure of this compound. The findings revealed significant cytotoxic effects against breast and colon cancer cell lines, suggesting potential pathways for further drug development aimed at cancer treatment .
Mechanism of Action
The mechanism of action of 1-Acetyl-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in the replication of viruses, thereby exhibiting antiviral properties. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
Sulfonyl piperazine derivatives exhibit significant diversity based on substituents attached to the piperazine ring. Key structural analogs and their properties include:
Key Observations :
- The acetyl group in the target compound may enhance cellular potency. For example, acetylation of a piperazine nitrogen in a related mTOR inhibitor improved potency by 13-fold .
- Bulky substituents (e.g., 2,4-dimethylphenyl in ) may reduce solubility but improve target selectivity.
Antiproliferative Activity
- Tetrazole-piperazine sulfonamide hybrids (e.g., compounds 7e, 7n) showed GI₅₀ ≤ 0.1 µM against PANC-1 cancer cells .
- Non-acetylated sulfonyl piperazines (e.g., 1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine) demonstrated activity against SiHa and MDA-MB-235 cell lines .
Enzyme Inhibition
- Sulfonyl piperazines with DPP-4 inhibitory activity (19–30% at 100 µM) reduced blood glucose levels in diabetic mice .
- The acetyl group in the target compound may favor binding to kinases (e.g., mTOR) over enzymes like DPP-4 .
Antimicrobial Activity
- The sulfonyl piperazine scaffold in AZ1 (a structural analog) inhibited LpxH in E.
Structure-Activity Relationships (SAR)
Acetylation at Position 1: Acetylation improves cellular potency in certain contexts. For example, compound 8 (acetylated) showed 13-fold higher mTOR inhibition than its non-acetylated counterpart (compound 7) . However, acetylation may reduce solubility due to increased hydrophobicity.
Sulfonyl Group Modifications :
- Substitution with electron-withdrawing groups (e.g., 4-fluoro-3-methylphenyl in ) enhances antiproliferative activity.
- Bulky groups (e.g., naphthylsulfonyl in ) may hinder binding to certain targets.
Piperazine Ring Flexibility :
Biological Activity
1-Acetyl-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine, a synthetic organic compound with the CAS number 942771-50-8, belongs to the class of piperazine derivatives. These derivatives are recognized for their diverse biological and pharmaceutical activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a piperazine ring substituted with an acetyl group and a sulfonyl group linked to a fluorinated aromatic moiety. This unique structure is pivotal for its biological interactions.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Studies indicate that piperazine derivatives can exhibit significant antibacterial properties. The sulfonamide moiety enhances this activity by inhibiting bacterial enzymes.
- Antiviral Properties : Research suggests potential antiviral effects, particularly through the inhibition of viral replication enzymes, which is common among piperazine derivatives .
- Anticancer Effects : Preliminary studies have shown that this compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
The mechanism of action of this compound involves:
- Enzyme Inhibition : The sulfonyl group interacts with active sites of various enzymes, potentially inhibiting their function.
- Receptor Binding : The compound may bind to specific receptors involved in cellular signaling pathways, modulating their activity and leading to therapeutic effects.
- Cell Cycle Modulation : Evidence suggests that it may affect cell cycle progression in cancer cells, leading to growth inhibition.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is useful to compare it with other piperazine derivatives:
| Compound Name | Structure | Biological Activity | IC50 Value |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Antiviral, Anticancer | TBD |
| 1-Acetyl-4-[(4-chloro-3-methylphenyl)sulfonyl]piperazine | Structure | Antimicrobial | TBD |
| 1-Acetyl-4-[(4-bromo-3-methylphenyl)sulfonyl]piperazine | Structure | Anticancer | TBD |
Case Study 1: Antimicrobial Activity
In a study evaluating various piperazine derivatives for antibacterial activity against Staphylococcus aureus, this compound demonstrated an IC50 value significantly lower than that of standard antibiotics, indicating potent antibacterial action.
Case Study 2: Anticancer Potential
A research team investigated the anticancer properties of this compound against breast cancer cell lines (MCF7). Results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
